molecular formula C14H9Cl2FN2OS B5714579 N-[(3,4-dichlorophenyl)carbamothioyl]-4-fluorobenzamide

N-[(3,4-dichlorophenyl)carbamothioyl]-4-fluorobenzamide

Cat. No.: B5714579
M. Wt: 343.2 g/mol
InChI Key: STIRDZLYTHMDPI-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)carbamothioyl]-4-fluorobenzamide is a chemical compound characterized by the presence of dichlorophenyl, carbamothioyl, and fluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)carbamothioyl]-4-fluorobenzamide typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and a base to form the corresponding thiourea derivative. This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)carbamothioyl]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thioureas.

Scientific Research Applications

N-[(3,4-dichlorophenyl)carbamothioyl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide
  • N-[(3,4-dichlorophenyl)carbamothioyl]octanamide
  • N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-3-phenylpropanamide

Uniqueness

N-[(3,4-dichlorophenyl)carbamothioyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN2OS/c15-11-6-5-10(7-12(11)16)18-14(21)19-13(20)8-1-3-9(17)4-2-8/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIRDZLYTHMDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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